molecular formula C20H32N6O4S B12322874 5-[2-hydroxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one

5-[2-hydroxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one

Cat. No.: B12322874
M. Wt: 452.6 g/mol
InChI Key: REZPXCANIFUOME-UHFFFAOYSA-N
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Description

5-[2-hydroxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one is a chemical compound known for its structural complexity and potential applications in various fields. This compound is often studied for its potential biological activities and its role as an impurity in the synthesis of other pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-hydroxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one involves multiple steps, including the formation of the pyrazolo[4,3-d]pyrimidin-7-one core and the subsequent functionalization of the phenyl ring with the sulfonyl and piperazinyl groups. The reaction conditions typically involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents to minimize waste .

Chemical Reactions Analysis

Types of Reactions

5-[2-hydroxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the piperazinyl group can introduce new functional groups, potentially altering the compound’s biological activity .

Mechanism of Action

The mechanism of action of 5-[2-hydroxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one involves its interaction with specific molecular targets. It is known to inhibit phosphodiesterase enzymes, leading to increased levels of cyclic guanosine monophosphate (cGMP) and subsequent smooth muscle relaxation . This mechanism is similar to that of sildenafil, highlighting its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    Sildenafil: A well-known drug used to treat erectile dysfunction and pulmonary hypertension.

    Vardenafil: Another phosphodiesterase inhibitor with similar applications.

    Tadalafil: A longer-acting phosphodiesterase inhibitor used for similar therapeutic purposes.

Uniqueness

5-[2-hydroxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one is unique due to its specific structural features and its role as an impurity in the synthesis of sildenafil. Its distinct chemical properties and potential biological activities make it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H32N6O4S

Molecular Weight

452.6 g/mol

IUPAC Name

5-[2-hydroxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one

InChI

InChI=1S/C20H32N6O4S/c1-4-5-15-17-18(25(3)23-15)20(28)22-19(21-17)14-12-13(6-7-16(14)27)31(29,30)26-10-8-24(2)9-11-26/h6-7,12,15,17-19,21,23,27H,4-5,8-11H2,1-3H3,(H,22,28)

InChI Key

REZPXCANIFUOME-UHFFFAOYSA-N

Canonical SMILES

CCCC1C2C(C(=O)NC(N2)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)O)N(N1)C

Origin of Product

United States

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